molecular formula C4H6O4S B043059 (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid CAS No. 147027-04-1

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid

Cat. No. B043059
M. Wt: 150.16 g/mol
InChI Key: LOWHAEXKCMFUMV-OKKQSCSOSA-N
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Description

Synthesis Analysis

The synthesis of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and related derivatives has been explored through various methods. One approach involves treating β-aryl-α-mercaptoacrylic acids with alkanoic acid anhydrides or thionyl chloride in dimethylformamide to yield 1,3-oxathiolan-5-one derivatives. Basic hydrolysis and methanolysis can subsequently produce the desired compound (Ogawa et al., 1985). Additionally, a novel protocol based on the (3+2)-cycloaddition between thioketones and acetylenedicarboxylic acid has been reported for the direct synthesis of 1,3‐oxathiolan‐5‐ones, offering a potential route for the synthesis of the target compound (Sachse & Schneider, 2023).

Molecular Structure Analysis

The molecular structure of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques. For instance, 1H–1H nuclear overhauser effect spectroscopy has been employed for full confirmation of compound structures in studies investigating chemical reactivity (Hamama et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1,3-oxathiolan-5-one derivatives towards various reagents has been thoroughly investigated, revealing the formation of both opened and fused heterocyclic systems under different conditions. These reactions highlight the versatility of the oxathiolane ring in synthetic chemistry (Hamama et al., 2017).

Scientific Research Applications

Synthesis and Evaluation in Antiviral Research

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and its analogues have been explored for their potential antiviral properties. For instance, the synthesis of tetrazole oxathiolane nucleoside analogues and their evaluation as HIV-1 antiviral agents were investigated by Faury et al. (1992), indicating a focus on developing new therapeutic agents against HIV (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).

Role in Nucleoside Chemistry

The compound also plays a role in the field of nucleoside chemistry. Kraus and Attardo (1993) reported the synthesis of optically active 1,3-oxathiolanes, which are important intermediates in nucleoside chemistry (Kraus & Attardo, 1993).

Development of Antiviral and Anti-neoplastic Agents

1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs have been researched for their roles in anti-viral and anti-neoplastic chemotherapy. Bera et al. (2004) synthesized various 1,3-dioxolane nucleoside analogs to investigate their efficacy against viruses like HCV and HIV (Bera, Malik, Bhat, Carroll, Hrin, Maccoss, McMasters, Miller, Moyer, Olsen, Schleif, Tomassini, & Eldrup, 2004).

Investigating Chemical Properties and Reactions

Research has also been conducted on the peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents. Hamama et al. (2017) studied its reactivity and evaluated synthesized compounds for antioxidant and cytotoxicity against hepatocellular carcinoma cell lines (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).

Exploration in Organic Chemistry

The compound has also found applications in organic chemistry. For example, Ogawa et al. (1985) synthesized novel 1,3-oxathiolan-5-one derivatives, exploring their chemical properties and potential applications (Ogawa, Yamada, Terada, Yamazaki, & Honna, 1985).

Safety And Hazards

This would include information on any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include information on how to handle and store the compound safely.


Future Directions

This would involve a discussion of any unanswered questions or future research directions. This could include potential applications, modifications, or investigations into its mechanism of action.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHAEXKCMFUMV-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188983
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-,trans-

CAS RN

147027-04-1
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
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URL https://commonchemistry.cas.org/detail?cas_rn=147027-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 2
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 3
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 4
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 5
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 6
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid

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